molecular formula C10H13BrN2O3 B594966 4-Bromo-N-methyl-2-nitro-5-propoxyaniline CAS No. 1311197-92-8

4-Bromo-N-methyl-2-nitro-5-propoxyaniline

Cat. No.: B594966
CAS No.: 1311197-92-8
M. Wt: 289.129
InChI Key: NYYVMSMXUAAYKO-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C10H13BrN2O3. It is characterized by the presence of a bromine atom, a nitro group, and a propoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-nitro-5-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Bromo-N-methyl-2-amino-5-propoxyaniline, while substitution of the bromine atom can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

4-Bromo-N-methyl-2-nitro-5-propoxyaniline is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-nitro-5-propoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and propoxy group also contribute to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-N-methyl-2-nitro-5-propoxyaniline include:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of the bromine, nitro, and propoxy groups, which confer unique chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications .

Properties

IUPAC Name

4-bromo-N-methyl-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-4-16-10-6-8(12-2)9(13(14)15)5-7(10)11/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVMSMXUAAYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716669
Record name 4-Bromo-N-methyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311197-92-8
Record name 4-Bromo-N-methyl-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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